

## Validating the No-Observable-Adverse-Effect Level (NOAEL) of Caprenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Caprenin |           |
| Cat. No.:            | B1179771 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the no-observable-adverse-effect level (NOAEL) of **Caprenin** with other fat substitutes, supported by experimental data. Detailed methodologies for key toxicological studies are presented to allow for critical evaluation.

### **Executive Summary**

**Caprenin**, a reduced-calorie fat substitute, has been subject to toxicological evaluation to determine its safety profile. A key study in Sprague-Dawley rats established a no-observable-adverse-effect level (NOAEL) of greater than 15% (w/w) in the diet, equivalent to over 13.2 g/kg/day for males and 14.6 g/kg/day for females.[1] While animal studies at high doses did not reveal significant adverse effects, studies in humans have indicated that **Caprenin** consumption can adversely affect serum cholesterol levels.[2][3] This guide compares the toxicological data of **Caprenin** with two other fat substitutes, Olestra and Salatrim, to provide a broader context for its safety assessment.

### **Comparative Toxicological Data**

The following table summarizes the NOAEL and other relevant toxicological data for **Caprenin** and its alternatives from key studies.



| Substance        | Animal Model           | Study Duration | NOAEL /<br>Highest Dose<br>Tested                                                  | Key Findings                                                                                                                                             |
|------------------|------------------------|----------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Caprenin         | Sprague-Dawley<br>Rats | 91 days        | >15% in diet<br>(>13.2 g/kg/day<br>for males, >14.6<br>g/kg/day for<br>females)[1] | No significant adverse effects on body weight, clinical signs, hematology, or histopathology. Reduced feed conversion efficiency at the highest dose.[1] |
| Olestra          | Fischer 344 Rats       | 2 years        | 9.09% in diet                                                                      | No evidence of toxicity or carcinogenicity. [4]                                                                                                          |
| Olestra (Heated) | Fischer 344 Rats       | 91 days        | 10% in diet                                                                        | No adverse effects attributable to ingestion.[5]                                                                                                         |
| Salatrim         | Rats                   | 13 weeks       | 10% in diet<br>(approx. 6-8 g/kg<br>bw/day)                                        | No toxicologically significant effects.[6]                                                                                                               |
| Salatrim         | Humans                 | 28 days        | -                                                                                  | Gastrointestinal<br>symptoms and<br>elevated liver<br>enzymes<br>reported at 30<br>g/day and 60<br>g/day .[7]                                            |

### **Experimental Protocols**



### Caprenin: 91-Day Feeding Study in Rats[1]

- Test Substance: Caprenin, a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids.
- Animal Model: Weanling Sprague-Dawley rats (25 per sex per group).
- Dosage Levels: Caprenin was administered in a semi-purified diet at concentrations of 5.23%, 10.23%, or 15.00% (w/w).
- · Control Groups:
  - Corn oil alone (12.14%).
  - A blend of medium-chain triglyceride (MCT) oil (11.21%) and corn oil (3.13%).
- Diet Formulation: All diets were formulated to provide approximately 4000 kcal/kg.
- Parameters Evaluated: Survival, clinical signs, body weight, feed consumption, feed efficiency, organ weights, hematological values, clinical chemistry parameters, and histopathology of a full complement of tissues.
- Key Outcome: The study established a NOAEL of more than 15% (w/w) Caprenin in the diet.

### Olestra: 2-Year Feeding Study in Rats[4]

- Test Substance: Olestra, a mixture of hexa-, hepta-, and octaesters of sucrose with longchain fatty acids.
- Animal Model: Fischer 344 rats.
- Dosage Levels: 0.99%, 4.76%, or 9.09% (w/w) of the diet in the first study, and 9.09% in the second study.
- Parameters Evaluated: Daily observations, feed consumption, body weights, ophthalmoscopic examinations, organ weights, serum chemistry, hematology, urinalysis, and histopathological evaluations.



• Key Outcome: No evidence of any adverse effects associated with Olestra ingestion.

### Salatrim: 13-Week Subchronic Toxicity Study in Rats

- Test Substance: Salatrim, a family of structured triglycerides composed of long-chain fatty acids (mainly stearic acid) and short-chain fatty acids (acetic, propionic, and/or butyric acids).
- Animal Model: Crl:CD BR VAF rats (20 per sex per group).
- Dosage Levels: 2%, 5%, or 10% Salatrim in the diet.
- Control Group: 10% corn oil.
- Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.
- Key Outcome: No toxicologically significant effects were observed at up to 10% w/w in the diet.[6][8]

# Visualizations Experimental Workflow for Caprenin NOAEL Determination





Click to download full resolution via product page

Caption: Workflow of the 91-day Caprenin feeding study in rats.



# Putative Metabolic Pathway of Caprenin's Fatty Acid Constituents



Click to download full resolution via product page

Caption: Simplified metabolic fate of Caprenin's constituent fatty acids.



### **Discussion**

The available data indicates that **Caprenin** has a high NOAEL in rats, suggesting a low potential for toxicity at the tested dietary concentrations. However, the adverse effects on human serum cholesterol levels highlight the importance of considering species-specific metabolic differences and the limitations of animal models in predicting all human health outcomes.[2][3]

In comparison, Olestra and Salatrim also demonstrate low toxicity in animal studies at significant dietary concentrations. However, similar to **Caprenin**, human studies with Salatrim have reported adverse effects, specifically gastrointestinal issues and elevated liver enzymes, at higher consumption levels.[7] Olestra, while not showing systemic toxicity, is known to cause gastrointestinal side effects and can interfere with the absorption of fat-soluble vitamins.

The choice of a suitable fat substitute in drug development or food formulation requires a careful evaluation of not only the NOAEL from animal studies but also the potential for adverse effects in humans, even at levels below the NOAEL. The differing metabolic fates and physiological effects of these fat substitutes underscore the need for a comprehensive risk assessment that includes human clinical data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A 91-day feeding study in rats with caprenin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative effects on serum lipids and apolipoproteins of a caprenin-rich diet compared with diets rich in palm oil/palm-kernel oil or butter [pubmed.ncbi.nlm.nih.gov]
- 3. tellspecopedia.com [tellspecopedia.com]
- 4. Chronic toxicity and carcinogenicity studies of olestra in Fischer 344 rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and subchronic toxicity studies with heated olestra PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. 904. Salatrim (short- and long-chain acyltriglyceride molecules) (WHO Food Additives Series 40) [inchem.org]
- To cite this document: BenchChem. [Validating the No-Observable-Adverse-Effect Level (NOAEL) of Caprenin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179771#validating-the-no-observable-adverse-effect-level-noael-of-caprenin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com